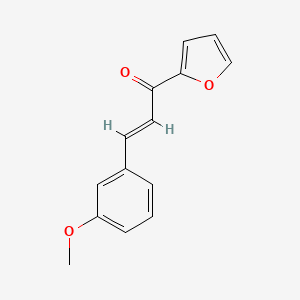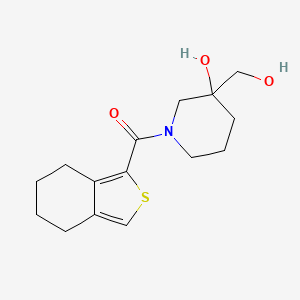![molecular formula C11H24N4O2 B5443371 (2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide](/img/structure/B5443371.png)
(2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyimino group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-(dimethylamino)butylamine with 3-bromopropylamine to form an intermediate, which is then reacted with 2-hydroxyiminoacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may also interact with enzymes, altering their activity and leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Bromomethyl methyl ether: A compound with a bromomethyl group.
Uniqueness
What sets (2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
(2Z)-N-[3-[4-(dimethylamino)butylamino]propyl]-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O2/c1-15(2)9-4-3-6-12-7-5-8-13-11(16)10-14-17/h10,12,17H,3-9H2,1-2H3,(H,13,16)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEMBRDCYNASJO-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCNCCCNC(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCCNCCCNC(=O)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5443289.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5443297.png)
![2-tert-butyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5443305.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5443313.png)
![2-(6-methoxy-2-naphthyl)-4-[3-(4H-1,2,4-triazol-4-yl)propanoyl]morpholine](/img/structure/B5443321.png)
![5-[2-(benzylthio)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5443334.png)
![5'-methyl-1-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5443337.png)
![ethyl (2Z)-2-[(Z)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]-6-methylhepta-2,6-dien-4-ynoate](/img/structure/B5443356.png)
METHANONE](/img/structure/B5443365.png)

![4-tert-butyl-N-[1-(pyridin-4-yl)ethyl]benzamide](/img/structure/B5443380.png)

![[3-(2-methylbenzyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5443391.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5443397.png)
